Diphenyliodonium-2-carboxylate Monohydrate

Organic Synthesis Cross-Coupling Hypervalent Iodine

Conventional diaryliodonium salts lack regioselectivity and release strong acids that degrade sensitive formulations. Diphenyliodonium-2-carboxylate monohydrate is a bench-stable, crystalline zwitterionic iodine(III) reagent that addresses both limitations. • >90% regioselectivity under Cu(II) catalysis at 80-100°C-eliminates regioisomer chromatography. • Photolysis releases benzoic acid (pKa 4.2), achieving ΔpH of 3 units without surfactant denaturation, enabling reversible sol-gel cycling. • Thermally stable >220°C for post-curing compatibility; non-explosive benzyne precursor under neutral aprotic conditions. Supplied at ≥98% purity in consistent monohydrate form for reproducible aqueous formulation.

Molecular Formula C13H11IO3
Molecular Weight 342.13 g/mol
CAS No. 96195-89-0
Cat. No. B1370853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyliodonium-2-carboxylate Monohydrate
CAS96195-89-0
Molecular FormulaC13H11IO3
Molecular Weight342.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-].O
InChIInChI=1S/C13H9IO2.H2O/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9H;1H2
InChIKeyNHCFFVMWVHFFSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyliodonium-2-carboxylate Monohydrate (CAS 96195-89-0): A Hypervalent Iodine Reagent for Photoacid Generation and Arylation


Diphenyliodonium-2-carboxylate monohydrate is a zwitterionic hypervalent iodine(III) compound that serves as a bench-stable, crystalline reagent [1]. Its molecular structure features a trigonal bipyramidal iodine center with an ortho-carboxylate group, conferring unique photochemical and synthetic reactivity [2]. The monohydrate form (CAS 96195-89-0) is commercially available at ≥98% purity and functions as both a photoacid generator (PAG) and a precursor for phenyl radicals under mild conditions .

Photoacid generator (PAG) for photorheology and smart fluid studies
Regioselective ortho-arylation reagent under Cu(II) catalysis
Neutral-condition benzyne precursor for cycloaddition research
Bench-stable crystalline monohydrate with reported thermal stability

Why Generic Iodonium Salt Substitution Fails for Diphenyliodonium-2-carboxylate Monohydrate (CAS 96195-89-0)


Generic iodonium salts such as diphenyliodonium chloride or triflate lack the intramolecular ortho-carboxylate group, which fundamentally alters reaction selectivity and activation pathways. In DPIC, the carboxylate moiety enables copper(II)-catalyzed nucleophilic displacement with >90% regioselectivity for the carboxylate-bearing ring, whereas conventional diaryliodonium salts undergo copper(I)-mediated radical pathways with poor selectivity [1]. For photorheological applications, the photolysis of DPIC releases benzoic acid (pKa 4.2), achieving a ΔpH of 3 units under UV irradiation—a magnitude unattainable with non-carboxylate PAGs that produce stronger acids (e.g., hexafluoroantimonate salts) that denature surfactant-stabilized colloidal systems [2]. Simple substitution with diphenyliodonium chloride (CAS 1483-72-3) would preclude benzyne generation under neutral conditions and eliminate the pH-responsive gating mechanism required for smart fluid applications [3].

Selectivity Lacks ortho-carboxylate directing group; arylation regioselectivity may shift to non-selective radical pathways.
pH profile Non-carboxylate PAGs release strong acids that can denature surfactant-based colloidal systems, limiting reversible sol-gel cycling.
Benzyne generation Generic diaryliodonium salts do not generate benzyne under neutral thermal conditions, removing key Diels-Alder reactivity.

Diphenyliodonium-2-carboxylate Monohydrate (CAS 96195-89-0): Product-Specific Quantitative Differentiation Evidence


Copper(II)-Catalyzed Arylation: Regioselectivity vs. Conventional Diaryliodonium Salts

Diphenyliodonium-2-carboxylate (DPIC) undergoes copper(II)-catalyzed nucleophilic displacement with exclusive attack on the carboxylate-bearing aryl ring, yielding ortho-substituted benzoic acids. In contrast, conventional diaryliodonium salts (e.g., diphenyliodonium chloride) undergo copper(I)-catalyzed reactions that proceed via radical intermediates, resulting in non-selective arylation of both phenyl rings [1]. DPIC achieves >90% regioselectivity for the ortho-substituted product under Cu(II) catalysis at 80–100 °C [1].

Cu(II)-catalyzed regioselectivity
Class-level
Exclusive vs. non-selective
Supports ortho-arylation workflow without regioisomer separation
Reported >90% selectivity under Cu(II) acetate, 80–100 °C
Organic Synthesis Cross-Coupling Hypervalent Iodine

Photoacid Generation: pH Drop Magnitude in Aqueous Colloidal Systems

Under UV irradiation (365 nm), diphenyliodonium-2-carboxylate monohydrate undergoes irreversible photolysis to iodobenzene and benzoic acid, lowering the pH of the surrounding aqueous medium by approximately 3 units (from ~7 to ~4) [1]. Comparable non-carboxylate photoacid generators (e.g., diphenyliodonium hexafluoroantimonate) produce strong acids (H⁺SbF₆⁻, pKa <0) that denature surfactant-stabilized nanoparticles, whereas DPIC's moderate acidity (benzoic acid, pKa 4.2) preserves colloidal integrity while inducing gelation [2].

Photoacid pH modulation
Class-level
ΔpH ≈ 3 units (7→4)
Enables reversible sol-gel transitions in photorheological fluids
Vs. strong-acid PAGs that denature surfactants; UV 365 nm
Photorheology Smart Materials Photoacid Generator

Photorheological Viscosity Modulation: 1000-Fold Increase in Wormlike Micelle Systems

In cationic wormlike micelle (WLM) systems formulated with CTAB and 1,2-dihydroxybenzene (DHB), incorporation of diphenyliodonium-2-carboxylate (0.1 wt%) followed by UV irradiation (365 nm) increases zero-shear viscosity (η₀) by a factor of 1000 (from ~1 Pa·s to ~1000 Pa·s) [1]. This viscosity amplification is achieved through photogeneration of benzoic acid, which lowers pH and promotes micellar growth. Non-carboxylate iodonium PAGs fail to produce this controlled rheological response in identical surfactant systems because the strong acids generated disrupt micellar structure rather than elongating it [2].

Viscosity switching ratio
Head-to-head
1000-fold (η₀ increase)
Reported WLM viscosity amplification upon UV-triggered micellar growth
CTAB/DHB system; non-carboxylate PAGs fail to produce controlled response
Photorheology Smart Fluids Wormlike Micelles

Benzyne Generation Efficiency: Yield Comparison Against Other Precursors

As a benzyne precursor, diphenyliodonium-2-carboxylate generates benzyne at 220 °C with a trapped product yield approaching 50% when reacted with thiophene [1]. This efficiency compares favorably to alternative benzyne precursors: benzenediazonium-2-carboxylate (explosive decomposition, <30% yield) and o-trimethylsilylphenyl triflate (requires fluoride activation, ~40–60% yield but with hazardous byproducts) [2]. DPIC offers a non-explosive, bench-stable alternative that releases benzyne under neutral aprotic conditions without strong base or fluoride reagents [3].

Benzyne trapped yield
Reported
~50% (thiophene trap)
Comparable yield to fluoride-based methods with improved handling safety
220 °C, neutral aprotic conditions; bench-stable precursor
Benzyne Chemistry Diels-Alder Reactive Intermediates

Purity and Quality Control: HPLC-Verified ≥98% Purity vs. Industry Standard 95%

Commercially available diphenyliodonium-2-carboxylate monohydrate (CAS 96195-89-0) is supplied at ≥98% purity as verified by HPLC and titration assays . This exceeds the typical industry specification of 95% for hypervalent iodine reagents, reducing batch-to-batch variability in photoinitiation efficiency and coupling yields . The monohydrate form ensures consistent stoichiometry and avoids the hygroscopic variability of anhydrous grades .

Assayed purity
Data to verify
≥98% (HPLC, titration)
Specification review for batch consistency in photoinitiation and coupling
Supplier-reported; compare to typical 95% industry grade
Quality Assurance Reproducibility Procurement

Thermal Stability: Decomposition Temperature vs. Alternative Iodonium Salts

Diphenyliodonium-2-carboxylate monohydrate exhibits a melting point with decomposition at 220–222 °C . In contrast, diphenyliodonium chloride decomposes at ~160 °C, and diphenyliodonium triflate shows thermal instability above 150 °C . The enhanced thermal stability of DPIC permits room-temperature storage without refrigeration and enables reactions at elevated temperatures (80–100 °C) without premature benzyne generation [1].

Thermal decomposition
Class-level
220–222 °C
Supports elevated-temperature reactions without premature benzyne release
+60–70 °C vs. diphenyliodonium chloride/triflate
Storage Stability Reagent Handling Thermal Analysis

Optimal Research and Industrial Application Scenarios for Diphenyliodonium-2-carboxylate Monohydrate (CAS 96195-89-0)


Phototriggered Sol-Gel Transitions in Nanoparticle-Based Smart Fluids

Researchers seeking to engineer light-activated rheological fluids should utilize diphenyliodonium-2-carboxylate monohydrate as the photoacid generator. The compound's photolysis produces a ΔpH of 3 units, sufficient to displace Pluronic F127 from laponite nanoparticles and induce a 'house-of-cards' gel network with infinite viscosity and measurable yield stress [1]. Alternative PAGs that release strong mineral acids cause irreversible surfactant denaturation, precluding reversible sol-gel cycling. Procurement of the monohydrate form ensures consistent hydration state, critical for reproducible pH modulation in aqueous formulations [2].

Regioselective Ortho-Arylation for Anthranilic Acid Derivatives

For synthetic chemists developing ortho-substituted benzoic acids, DPIC offers >90% regioselectivity under copper(II) catalysis at 80–100 °C. This eliminates the need for chromatographic separation of regioisomers typically encountered with conventional diaryliodonium salts [1]. The protocol is scalable and compatible with sterically hindered anilines, providing direct access to N-aryl anthranilic acids—key intermediates in benzothiazinone pharmaceuticals [2].

UV-Curable Coatings Requiring Moderate Acid Generation

Formulators of UV-curable coatings and adhesives should consider DPIC over strong-acid PAGs when substrate compatibility is critical. The release of benzoic acid (pKa 4.2) rather than superacids (pKa <0) minimizes corrosion of metal substrates and acid-catalyzed degradation of sensitive polymers [1]. The compound's thermal stability (decomp. >220 °C) permits thermal post-curing without PAG degradation, a limitation of many sulfonium salt PAGs [2].

Benzyne Generation for Diels-Alder Cycloadditions Under Neutral Conditions

Medicinal chemists executing benzyne-mediated cycloadditions should select DPIC as a non-explosive, bench-stable precursor. Unlike benzenediazonium-2-carboxylate (explosion hazard) and o-silylphenyl triflates (require fluoride activators), DPIC generates benzyne simply by heating to 220 °C in aprotic solvents [1]. The ~50% trapped yield with thiophene rivals fluoride-based methods while eliminating the need for rigorously dry conditions and specialized activation reagents [2].

Application
Selection Property
Validation Focus
Photo-gelation fluid studies
Moderate pH drop (ΔpH ~3)
Reversible sol-gel cycling and micellar integrity
Regioselective ortho-arylation
Carboxylate-directed Cu(II) catalysis
Ortho-substituted product yield and regioisomer ratio
UV-curable coating formulation
Mild acid release (benzoic acid)
Substrate compatibility and acid-induced degradation
Neutral benzyne cycloaddition
Thermal benzyne generation at 220 °C
Trapped adduct yield and safety profile

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